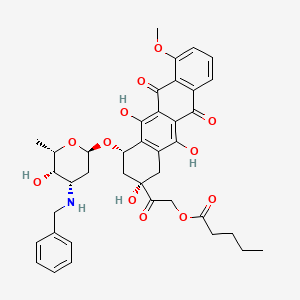

N-Benzyladriamycin-14-valerate

描述

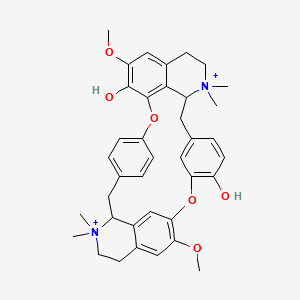

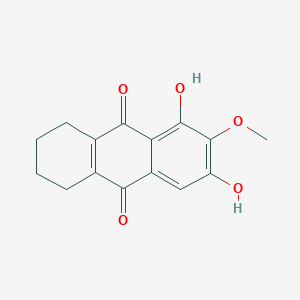

N-Benzyladriamycin-14-valerate (AD 198) is a semisynthetic anthracycline analogue . It is superior to doxorubicin (DOX) both in vitro and in experimental rodent tumor models . It demonstrates cytotoxic superiority over doxorubicin through its circumvention of multiple mechanisms of drug resistance .

Chemical Reactions Analysis

AD 198 is known to induce apoptosis through Protein Kinase C-δ–Induced Phosphorylation of Phospholipid Scramblase 3 . Overexpression of PKC-δ, but not the kinase-defective PKC-δ, and AD 198 treatment enhanced threonine phosphorylation of PLS3 .Physical And Chemical Properties Analysis

AD 198 is a solid substance . It has an empirical formula (Hill Notation) of C39H43NO12 and a molecular weight of 717.76 . It is soluble in DMSO (>10 mg/mL) but insoluble in water .科学研究应用

Cytotoxicity and Drug Resistance : AD 198 exhibits cytotoxicity comparable to Adriamycin (ADR), but with decreased cardiotoxicity. It can circumvent multidrug resistance due to either P-glycoprotein overexpression or reduced topoisomerase II activity. Intracellular biotransformation contributes to its cytotoxicity, and both N-benzyl and C14-valerate substitutions are required for its stability and activity against drug-resistant cells (Lothstein, Rodrigues, Sweatman, & Israel, 1998).

Interaction with Protein Kinase C : AD 198 selectively targets the phorbol ester-binding C1b domain of protein kinase C-delta (PKC-delta). Molecular modeling suggests that the 14-valerate side chain of AD 198 is critical for this interaction, indicating a unique mechanism of action different from that of doxorubicin (DOX) (Roaten, Kazanietz, Sweatman, Lothstein, Israel, & Parrill, 2001).

Cytoplasmic Localization and Drug Trafficking : AD 198 demonstrates a distinct intracellular accumulation and distribution compared to ADR. It localizes in the cytoplasm, avoiding extrusion by P-glycoprotein in resistant cells, which suggests differences in intracellular drug trafficking (Lothstein, Wright, Sweatman, & Israel, 1992).

Effects on Cell Cycle and DNA Synthesis : AD 198 influences cell growth, cell cycle distribution, and DNA synthesis in various cell types. It shows delayed but profound effects on cell-cycle progression and causes a pattern of continuing DNA damage in cultured cells briefly exposed to the drug (Traganos, Israel, Silber, Seshadri, Kirschenbaum, & Potměšil, 1985).

Cardioprotective Effects : AD 198, despite having the same ring structure as DOX which generates reactive oxygen species, appears to be cardioprotective through its ability to activate PKC-ϵ. This suggests that its net cardiac effect is protection, despite ROS production (Hofmann, Israel, Koseki, Laskin, Gray, Janik, Sweatman, & Lothstein, 2007).

安全和危害

In hematotoxicity studies, AD 198 produced a 45% reduction in white blood cell count, with recovery by day 10 . By contrast, doxorubicin produced an 80% decline in white blood cell count with only partial recovery by day 17 . This suggests that AD 198 may have less hematotoxicity compared to doxorubicin.

属性

IUPAC Name |

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H43NO12/c1-4-5-14-28(42)50-19-27(41)39(48)16-23-31(38(47)33-32(36(23)45)35(44)22-12-9-13-25(49-3)30(22)37(33)46)26(17-39)52-29-15-24(34(43)20(2)51-29)40-18-21-10-7-6-8-11-21/h6-13,20,24,26,29,34,40,43,45,47-48H,4-5,14-19H2,1-3H3/t20-,24-,26-,29-,34+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKSGXMOHXEUJY-YWVRLZQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NCC6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NCC6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H43NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40243893 | |

| Record name | N-benzyladriamycin-14-valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyladriamycin-14-valerate | |

CAS RN |

98983-21-2 | |

| Record name | 2-[1,2,3,4,6,11-Hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-[[2,3,6-trideoxy-3-[(phenylmethyl)amino]-α-L-lyxo-hexopyranosyl]oxy]-2-naphthacenyl]-2-oxoethyl (2S,4S)-pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98983-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyladriamycin-14-valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098983212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-benzyladriamycin-14-valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1194240.png)

![9-Ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol](/img/structure/B1194251.png)

![N-(2-aminophenyl)-7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanamide](/img/structure/B1194257.png)